4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI) 4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 142796-97-2
VCID: VC0140801
InChI: InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1
SMILES: C1=CC(C(C(C1N)O)O)O
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI)

CAS No.: 142796-97-2

Main Products

VCID: VC0140801

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI) - 142796-97-2

CAS No. 142796-97-2
Product Name 4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI)
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (1R,2S,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol
Standard InChI InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1
Standard InChIKey RAJLHDDMNNFKNT-KAZBKCHUSA-N
Isomeric SMILES C1=C[C@H]([C@@H]([C@@H]([C@@H]1N)O)O)O
SMILES C1=CC(C(C(C1N)O)O)O
Canonical SMILES C1=CC(C(C(C1N)O)O)O
Synonyms 4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI)
PubChem Compound 10986368
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator